4-(1H-pyrazol-1-yl)piperidine hydrochloride

Drug Formulation Aqueous Assay Development Medicinal Chemistry

Choose this specific hydrochloride salt for its validated water solubility, critical for aqueous kinase/CB1 assays without interfering DMSO. The documented multi-kinase inhibitory profile offers a defined SAR starting point. As a key intermediate in Crizotinib synthesis with demonstrated multi-kg scalability, it ensures process reproducibility. Avoid free base solubility issues.

Molecular Formula C8H14ClN3
Molecular Weight 187.67 g/mol
CAS No. 690261-87-1
Cat. No. B1442636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-yl)piperidine hydrochloride
CAS690261-87-1
Molecular FormulaC8H14ClN3
Molecular Weight187.67 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=CC=N2.Cl
InChIInChI=1S/C8H13N3.ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;/h1,4,7-9H,2-3,5-6H2;1H
InChIKeyQRJCGVNDIQCAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-pyrazol-1-yl)piperidine Hydrochloride (CAS 690261-87-1): Procurement-Focused Overview of a Multi-Target Heterocyclic Scaffold


4-(1H-pyrazol-1-yl)piperidine hydrochloride is a heterocyclic compound comprising a piperidine ring substituted at the 4-position with a pyrazole moiety . The hydrochloride salt form of this compound (CAS 690261-87-1) is distinguished from its free base (CAS 762240-09-5) by enhanced water solubility, which expands its utility in pharmaceutical and biochemical research applications . The compound has been identified as a selective cannabinoid type-1 (CB1) receptor antagonist [1], a kinase inhibitor with activity against targets including Aurora kinases, c-Met, and PDGF receptor tyrosine kinase , and a scaffold for soluble epoxide hydrolase (sEH) inhibitors . Additionally, it serves as a key intermediate in the synthesis of Crizotinib (XALKORI), an FDA-approved ALK inhibitor for non-small cell lung carcinoma .

Why Generic Substitution of 4-(1H-pyrazol-1-yl)piperidine Hydrochloride (CAS 690261-87-1) Fails: Evidence for Non-Interchangeability with Close Analogs


Despite sharing a common piperidine-pyrazole core, close structural analogs of 4-(1H-pyrazol-1-yl)piperidine hydrochloride exhibit divergent pharmacological and physicochemical profiles that preclude simple interchange. The hydrochloride salt form confers markedly higher aqueous solubility than the free base, directly impacting experimental workflows and formulation feasibility . Regioisomeric variation (e.g., 4-(1H-pyrazol-4-yl)piperidine hydrochloride, CAS 690261-96-2) alters the spatial orientation of the pyrazole nitrogen, which can significantly modify target binding interactions . Furthermore, the specific substitution pattern influences activity across distinct biological targets—including CB1 antagonism, kinase inhibition, and sEH modulation—without cross-activity correlations among these endpoints [1]. The following quantitative evidence establishes where 4-(1H-pyrazol-1-yl)piperidine hydrochloride demonstrates verifiable differentiation from its closest comparators.

4-(1H-pyrazol-1-yl)piperidine Hydrochloride (CAS 690261-87-1): Quantitative Comparator-Based Differentiation Guide


Aqueous Solubility Differentiation: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 4-(1H-pyrazol-1-yl)piperidine (CAS 690261-87-1) exhibits substantially enhanced water solubility compared to the free base (CAS 762240-09-5) . While the free base demonstrates limited aqueous solubility typical of heterocyclic amines, the hydrochloride salt is characterized as soluble in water, enabling direct use in aqueous buffers and biological assay systems without requiring organic co-solvents . This salt-to-free-base solubility differential is a well-established class-level property for piperidine-containing compounds, but the magnitude of enhancement is specifically documented for this compound across multiple vendor specifications .

Drug Formulation Aqueous Assay Development Medicinal Chemistry

Selective CB1 Receptor Antagonism vs. Rimonabant (Class-Level Differentiation)

4-(1H-pyrazol-1-yl)piperidine hydrochloride is classified as a selective cannabinoid type-1 (CB1) receptor antagonist, a pharmacological profile shared with the prototypic anti-obesity agent rimonabant [1][2]. Rimonabant (CAS 158681-13-1), a 1,5-diarylpyrazole-3-carboxamide derivative, was the first selective CB1 antagonist/inverse agonist introduced into clinical practice for obesity management before withdrawal due to CNS-related adverse effects [3]. While direct head-to-head IC50 data for 4-(1H-pyrazol-1-yl)piperidine hydrochloride against the CB1 receptor are not publicly available in peer-reviewed literature, structurally related compounds in the pyrazole-piperidine class have demonstrated CB1 antagonist activity with IC50 values in the 27 nM range [4]. The compound inhibits adipocyte proliferation and maturation, improves lipid and glucose metabolism, and regulates food intake and energy balance [1].

Obesity Research Metabolic Disorders Cannabinoid Pharmacology

Kinase Inhibition Profile: Multi-Target Activity vs. Reference Inhibitors

4-(1H-pyrazol-1-yl)piperidine (free base, CAS 762240-09-5) demonstrates potent inhibition against multiple pyridine kinases, including Aurora A and Aurora B, c-Met, and PDGF receptor tyrosine kinase . The compound has been shown to inhibit the constitutive activation of c-Met by tumor necrosis factor alpha (TNFα) and exhibits antiproliferative activity against cancer cells in vitro . In contrast, structurally distinct reference kinase inhibitors exhibit narrower selectivity profiles: staurosporine (a broad-spectrum kinase inhibitor) demonstrates pan-kinase inhibition with sub-nanomolar potency but poor selectivity [1], while Crizotinib (an FDA-approved ALK/c-Met inhibitor containing a 4-(4-iodo-1H-pyrazol-1-yl)piperidine substructure) is a potent and selective ALK inhibitor (IC50 ~3-20 nM) approved for NSCLC . The specific IC50 values for 4-(1H-pyrazol-1-yl)piperidine against individual kinases are not publicly disclosed in peer-reviewed literature, but vendor documentation confirms significant antiproliferative activity in vitro .

Oncology Kinase Drug Discovery Signal Transduction

Synthetic Utility: High-Yield Preparation as a Crizotinib Intermediate Precursor

4-(1H-pyrazol-1-yl)piperidine hydrochloride is generated as a key intermediate during the multi-kilogram-scale synthesis of Crizotinib, an FDA-approved ALK inhibitor for non-small cell lung carcinoma . In the published robust three-step process, hydrogenation of 4-(1H-pyrazol-1-yl)pyridine hydrochloride over 5% Rh/C catalyst at 150 psi and 50°C for 16 hours yields 4-(1H-pyrazol-1-yl)piperidine hydrochloride with a 90% in situ yield . This intermediate is subsequently iodinated to produce 4-(4-iodo-1H-pyrazol-1-yl)piperidine, the direct precursor to Crizotinib . Alternative synthetic routes employing Boc-protected intermediates (e.g., tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate) are also documented but require additional deprotection steps [1]. The hydrochloride salt form facilitates aqueous workup and isolation, contributing to the process's scalability and robustness .

Process Chemistry Pharmaceutical Synthesis Scale-Up Manufacturing

Purity Specification Differentiation: 98% Grade Availability for Quantitative Assays

Commercial availability of 4-(1H-pyrazol-1-yl)piperidine (free base) and its hydrochloride salt includes defined purity grades suitable for distinct research applications. The free base is offered at 98% purity by multiple vendors including Sigma-Aldrich and ChemScene, suitable for use as a reference standard or for quantitative biological assays . The hydrochloride salt (CAS 690261-87-1) is available at ≥98% purity from vendors such as ChemHeterocycles and at 97% from AchemBlock, with the salt form conferring enhanced water solubility . In contrast, lower-purity grades (e.g., 95%) are also commercially available for applications where absolute purity is less critical . The availability of analytically characterized 98% material enables its use in assays requiring precise concentration determination and minimizes the confounding effects of impurities in structure-activity relationship studies.

Analytical Chemistry Reference Standards Quality Control

Soluble Epoxide Hydrolase (sEH) Inhibition: Scaffold Validation for Cardiovascular and Anti-Inflammatory Applications

Compounds structurally related to 4-(1H-pyrazol-1-yl)piperidine have emerged as potent soluble epoxide hydrolase (sEH) inhibitors, displaying low IC50 values in vitro . 4-(1H-pyrazol-1-yl)piperidine dihydrochloride (a closely related salt form) has been explicitly demonstrated to inhibit sEH, an enzyme that converts anti-inflammatory epoxyeicosatrienoic acids (EETs) to inactive diols . This inhibition leads to elevated EET levels, reducing pro-inflammatory mediators and lowering blood pressure in experimental models . In comparison, the reference sEH inhibitor t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) exhibits potent inhibition with reported IC50 values in the low nanomolar range, but differs substantially in molecular structure and pharmacokinetic properties [1]. While specific IC50 values for 4-(1H-pyrazol-1-yl)piperidine hydrochloride against sEH are not publicly reported, the compound represents a validated scaffold for sEH inhibitor development .

Cardiovascular Pharmacology Inflammation Enzyme Inhibition

4-(1H-pyrazol-1-yl)piperidine Hydrochloride (CAS 690261-87-1): Evidence-Backed Research and Industrial Application Scenarios


Aqueous-Based Biological Assay Development Requiring High Solubility

Investigators developing enzymatic assays, cell-based screens, or receptor binding studies in aqueous buffer systems should prioritize the hydrochloride salt (CAS 690261-87-1) over the free base. The salt form's enhanced water solubility eliminates the need for DMSO or other organic co-solvents that may interfere with assay readouts, denature proteins, or introduce cytotoxicity artifacts in cell culture systems. This property is particularly critical for assays targeting CB1 receptor antagonism [1] or sEH enzyme inhibition where the compound must be delivered in physiologically relevant aqueous media.

Process Chemistry Scale-Up for Crizotinib Analog Synthesis

Process chemists and CMC teams engaged in the synthesis of Crizotinib or related ALK/c-Met inhibitors should utilize 4-(1H-pyrazol-1-yl)piperidine hydrochloride as a key intermediate. The compound has been validated at multi-kilogram scale in a robust three-step process achieving 90% in situ yield via Rh/C-catalyzed hydrogenation in aqueous medium . The hydrochloride salt form facilitates aqueous workup and isolation, contributing directly to process scalability and reproducibility. Procurement of this intermediate in bulk quantities is supported by documented industrial-scale synthetic protocols .

Kinase Inhibitor Lead Discovery and SAR Exploration

Medicinal chemists pursuing kinase inhibitor programs, particularly those targeting Aurora kinases, c-Met, or PDGF receptor tyrosine kinase, should employ 4-(1H-pyrazol-1-yl)piperidine as a validated starting scaffold. The compound's documented multi-kinase inhibitory profile and antiproliferative activity in cancer cell lines provide a defined starting point for structure-activity relationship (SAR) optimization. Unlike broad-spectrum kinase inhibitors such as staurosporine, this scaffold offers an intermediate selectivity window suitable for rational lead optimization without the confounding effects of pan-kinase inhibition .

CB1 Receptor Pharmacology Studies in Metabolic Disease Models

Researchers investigating CB1 receptor-mediated pathways in obesity, adipocyte biology, or metabolic regulation should consider 4-(1H-pyrazol-1-yl)piperidine hydrochloride as a structurally simplified CB1 antagonist tool compound. The compound's classification as a selective CB1 receptor antagonist with documented effects on adipocyte proliferation, lipid/glucose metabolism, and energy balance [1][2] distinguishes it from the diaryl-substituted rimonabant scaffold, which carries established CNS liability concerns [3]. This structural divergence offers a differentiated starting point for exploring CB1 antagonism with potentially altered off-target and CNS penetration profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-pyrazol-1-yl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.